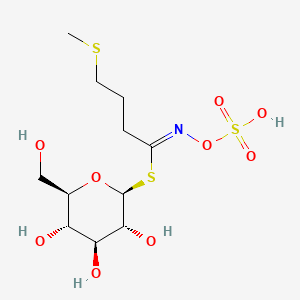

3-Methylthiopropyl glucosinolate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21NO9S3 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-4-methylsulfanyl-N-sulfooxybutanimidothioate |

InChI |

InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |

InChI Key |

ZCZCVJVUJGULMO-IIPHORNXSA-N |

SMILES |

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CSCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of 3 Methylthiopropyl Glucosinolate

Metabolic Flux and Pathway Interconnections within Glucosinolate Biosynthesis

The biosynthesis of 3-methylthiopropyl glucosinolate, an aliphatic glucosinolate derived from methionine, is a highly regulated process embedded within a complex metabolic network. The flow of metabolites, or metabolic flux, through this pathway is controlled by the expression and activity of key enzymes and is interconnected with other biosynthetic routes, including the production of other glucosinolates and primary metabolites like amino acids.

The production of aliphatic glucosinolates involves three primary stages: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. frontiersin.orgnih.gov For this compound, the precursor is the amino acid methionine. nih.gov The metabolic flux is critically governed at the chain-elongation and core structure formation steps, which involve intricate interactions between different gene families.

Chain Elongation and Flux Control:

The initial and decisive step for determining the side chain structure of aliphatic glucosinolates is the chain elongation of methionine. nih.gov This cyclical process, which sequentially adds methylene (B1212753) groups to the amino acid side chain, is catalyzed by a series of enzymes, with Methylthioalkylmalate (MAM) synthases playing a pivotal role. nih.govresearchgate.netoup.com In Arabidopsis thaliana, the MAM gene locus, particularly the genes MAM1 and MAM3, controls the length of the aliphatic side chain. oup.comnih.gov

MAM1 is primarily responsible for the condensation reactions that lead to glucosinolates with three-carbon (C3) and four-carbon (C4) side chains. oup.comnih.gov this compound is a C3 glucosinolate. nih.govresearchgate.net

MAM3 can catalyze the formation of all aliphatic glucosinolate chain lengths, from C3 to C8, but its expression and impact differ from MAM1. oup.comportlandpress.com

Core Pathway Enzymes and Metabolic Interplay:

Following chain elongation, the modified amino acids enter the core glucosinolate biosynthetic pathway. Here, cytochrome P450 enzymes of the CYP79 family catalyze the first committed step, converting the amino acids to their corresponding aldoximes. nih.govnih.govfrontiersin.org The flux between short- and long-chain aliphatic glucosinolates is further regulated by the substrate specificity of two key tandemly duplicated genes, CYP79F1 and CYP79F2. nih.govnih.gov

CYP79F1 metabolizes a broad range of chain-elongated methionine derivatives, from monohomomethionine to hexahomomethionine, thus contributing to both short- and long-chain aliphatic glucosinolates. nih.govfrontiersin.orgnih.gov

CYP79F2 exclusively metabolizes long-chain derivatives, specifically penta- and hexahomomethionine. nih.govnih.gov

The distinct but overlapping functions of these enzymes are crucial for the final glucosinolate profile. A knockout of CYP79F1 leads to a complete absence of short-chain aliphatic glucosinolates (including the precursor to this compound) and a corresponding increase in the levels of long-chain aliphatic glucosinolates. nih.gov Conversely, a cyp79f2 knockout mutant shows a significant reduction in long-chain glucosinolates without affecting the short-chain ones. nih.gov This demonstrates a clear metabolic branch point where the substrate preference of CYP79F1 and CYP79F2 directs the flow of intermediates toward different end products. The complete abolition of aliphatic glucosinolate biosynthesis in cyp79f1/cyp79f2 double mutants provides genetic proof of their essential and partially redundant roles. nih.gov

Interconnections with Other Pathways:

The glucosinolate biosynthetic pathway is not an isolated system. It is interconnected with primary metabolism through its reliance on amino acid precursors. frontiersin.org For instance, the evolution of MAM synthases is believed to have occurred from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis, indicating a deep evolutionary link between primary and secondary metabolism. nih.govportlandpress.com

Furthermore, the biosynthesis of different classes of glucosinolates is linked. While this compound is an aliphatic glucosinolate, its pathway shares core enzymes with the biosynthesis of indole (B1671886) glucosinolates, which are derived from tryptophan. frontiersin.orgnih.gov Disruptions in the indole glucosinolate pathway have been shown to affect auxin (a plant hormone) homeostasis because they share a common intermediate, indole-3-acetaldoxime (IAOx). frontiersin.org This illustrates how metabolic grids can connect seemingly disparate pathways, where a blockage or change in flux in one area can have cascading effects on others. The regulation of the entire network is also coordinated by transcription factors and hormonal signals like jasmonate, ensuring that the plant can modulate its defensive chemical profile in response to environmental cues. core.ac.uknih.gov

Table 1: Key Genes and Enzymes in this compound Biosynthesis and Flux Control

| Gene/Enzyme Class | Specific Gene/Enzyme | Function in the Pathway | Impact on Metabolic Flux |

| Methylthioalkylmalate Synthase | MAM1 | Catalyzes the condensation of acetyl-CoA with 2-oxo acids in the first two cycles of methionine chain elongation. oup.comnih.gov | Primarily controls the flux towards C3 and C4 glucosinolates. nih.gov Mutation redirects flux to C3 products. oup.com |

| Methylthioalkylmalate Synthase | MAM3 | Catalyzes condensation for all chain lengths (C3-C8). oup.com | Contributes to the overall pool of elongated methionines; its role is more apparent when MAM1 is absent. oup.com |

| Cytochrome P450 | CYP79F1 | Converts short- and long-chain elongated methionines to aldoximes. nih.govfrontiersin.org | A key control point; directs precursors to the general aliphatic glucosinolate pathway. Lack of CYP79F1 eliminates short-chain glucosinolates. nih.gov |

| Cytochrome P450 | CYP79F2 | Converts only long-chain (penta- and hexahomo-) methionines to aldoximes. nih.gov | Competes with CYP79F1 for long-chain substrates, channeling flux specifically to long-chain glucosinolates. nih.govnih.gov |

| Transcription Factors | MYB28, MYB29, MYB76 | Regulate the expression of aliphatic glucosinolate biosynthesis genes. nih.gov | Act as master switches, controlling the overall flux into the aliphatic glucosinolate pathway. nih.gov |

Distribution and Intraspecific Variation of 3 Methylthiopropyl Glucosinolate

Occurrence Across Brassica Species and Other Glucosinolate-Containing Plants

3-Methylthiopropyl glucosinolate is a characteristic compound in many species within the Brassica genus and other related plants. Its presence and concentration can differ substantially among various species and even between different morphotypes of the same species.

Brassica oleracea: This species encompasses a wide variety of common vegetables, many of which contain this compound. Studies have shown its presence in numerous cultivars of cabbage (B. oleracea var. capitata), broccoli (B. oleracea var. italica), cauliflower (B. oleracea var. botrytis), and kale. For instance, in a screening of 42 Brassica oleracea cultivars, glucoiberin (B1241102) was detected in white cabbage, red cabbage, Brussels sprouts, kale, broccoli, and cauliflower, with concentrations varying significantly among the different vegetables. Savoy cabbage, in particular the 'Wirosa' variety, has been noted for its exceptionally high levels of glucoiberin.

Arabidopsis thaliana: As a model organism for plant biology, the glucosinolate profile of Arabidopsis thaliana has been extensively studied. This compound is one of the aliphatic glucosinolates found in this plant. Its concentration can be influenced by the specific ecotype of the plant.

Wild Cabbages: Wild relatives of cultivated Brassica species are also known to contain this compound. Research on wild cabbage populations can provide insights into the natural genetic diversity of glucosinolate production.

Brassica juncea (Mustard): In some mustard varieties, the hydrolysis product of this compound, 3-(methylthio)propyl isothiocyanate, has been identified in the volatile oil extract, indicating the presence of the parent glucosinolate in the plant tissues.

Intra-Plant Distribution and Tissue-Specific Accumulation Patterns

The concentration of this compound is not uniform throughout the plant. Different organs and tissues exhibit distinct accumulation patterns, which are often related to their defensive needs and developmental roles.

Roots vs. Shoots: In general, the distribution of glucosinolates between roots and shoots can vary significantly. For example, in Arabidopsis thaliana, the composition of glucosinolates in the roots can differ from that in the leaves. Similarly, in radish, the glucosinolate profile, including the minor components, can differ between the edible root and the leaves. One study on mustard (Brassica juncea) found that the main glucosinolates in the roots were different from those in other organs.

Seeds: Seeds of Brassicaceae plants are often rich in glucosinolates, which are thought to play a protective role during dormancy and germination. Studies on Brassica rapa have shown that seeds contain high concentrations of glucosinolates, which then change as the seedling develops. In Arabidopsis thaliana, a significant portion of the glucosinolates present in the mature seeds is retained in the cotyledons upon germination.

The following table provides a summary of the tissue-specific distribution of this compound (glucoiberverin) in various plants.

| Plant Species | Tissue | Reported Presence/Concentration of Glucoiberverin |

| Brassica oleracea (Savoy Cabbage 'Wirosa') | Edible Head | 289.8 µmol/100 g FW |

| Brassica oleracea (Broccoli) | Florets | 21 to 397 µmol/100 g FW |

| Brassica oleracea (White Cabbage) | Edible Head | Average of 1.8 µmol/g dm |

| Brassica oleracea (Cauliflower) | Florets | 7.6 to 34.2 µmol/100 g FW |

| Arabidopsis thaliana | Leaves, Roots, Seeds | Present, concentration varies with ecotype and developmental stage. |

| Raphanus sativus (Radish) | Root | Present as a minor glucosinolate. |

| Brassica juncea (Mustard) | Seeds | Precursor to 3-(methylthio)propyl isothiocyanate found in oil. |

Genotypic and Ecotype-Dependent Variation in this compound Content

Genetic factors play a crucial role in determining the glucosinolate profile of a plant, including the content of this compound. This variation is evident between different species, cultivars, and ecotypes.

Brassica oleracea Cultivars: Significant variation in glucoiberin content has been observed among different cultivars of B. oleracea. For instance, a study of 42 cultivars showed that the

Ecological Roles and Plant Physiological Functions of 3 Methylthiopropyl Glucosinolate

Role in Plant Defense Mechanisms Against Herbivory

The primary and most extensively studied role of 3-methylthiopropyl glucosinolate is its contribution to a plant's defense arsenal (B13267) against herbivorous insects. This defense is mediated through the "mustard oil bomb" system, a two-component chemical defense strategy. aloki.huacs.org Intact plant tissue sequesters this compound separately from the enzyme myrosinase. aloki.hu However, upon tissue damage caused by herbivore feeding, these two components come into contact, initiating a rapid hydrolysis of the glucosinolate. This reaction produces a range of biologically active compounds, most notably isothiocyanates, which are often toxic or repellent to herbivores. aloki.huacs.org

Interaction with Generalist and Specialist Herbivores

In contrast, specialist herbivores that have co-evolved with glucosinolate-producing plants have developed mechanisms to overcome these chemical defenses. aloki.huresearchgate.net Some specialists can, for instance, redirect the hydrolysis of glucosinolates to form less toxic nitriles instead of isothiocyanates. researchgate.net Furthermore, some specialist insects are not only undeterred but are actively attracted to and stimulated to feed by the presence of specific glucosinolates, including potentially this compound. nih.gov This intricate relationship highlights the evolutionary arms race between plants and their specialized herbivores.

| Herbivore Type | General Effect of this compound Hydrolysis Products | Research Findings |

| Generalist | Deterrence, Toxicity, Reduced Growth | Negatively affected by the toxic isothiocyanates produced upon hydrolysis. researchgate.netresearchgate.net Studies on generalist moths like Spodoptera exigua have shown reduced performance on plants with higher aliphatic glucosinolate concentrations. researchgate.net |

| Specialist | Tolerance, Detoxification, Host Recognition | Have evolved mechanisms to detoxify or circumvent the toxic effects. researchgate.net Some specialists use glucosinolates as feeding stimulants and for host plant identification. nih.gov For example, the cabbage aphid (Brevicoryne brassicae) can sequester glucosinolates. aloki.hu |

Induced Defense Responses to Biotic Stressors (e.g., wounding, insect feeding)

The production of this compound is not always constitutive; its synthesis can be induced or enhanced in response to biotic stressors like mechanical wounding or insect feeding. researchgate.netmdpi.com This induced defense mechanism allows plants to conserve resources when not under attack and mount a robust defense when threatened. Studies on Arabidopsis thaliana have demonstrated that feeding by both chewing and phloem-feeding insects can lead to an increase in the concentration of aliphatic glucosinolates. nih.gov This response is part of a complex signaling cascade within the plant, often involving phytohormones such as jasmonic acid. nih.gov The induction of this compound and other related compounds serves to amplify the plant's defensive capabilities against ongoing and future herbivore attacks.

Contribution to Plant Resistance Against Pathogens and Microorganisms

Beyond its role in anti-herbivore defense, this compound and its hydrolysis products also contribute significantly to a plant's resistance against a broad spectrum of pathogens, including fungi and bacteria. nih.govnih.gov The isothiocyanates generated upon tissue damage exhibit antimicrobial properties, which can inhibit the growth and proliferation of invading pathogens. nih.gov

Research has shown that the profile of glucosinolates, including aliphatic ones like this compound, can be altered in response to pathogen infection. nih.gov For instance, studies on Brassica species have revealed changes in glucosinolate concentrations following infection with pathogens like Xanthomonas campestris pv. campestris (causing black rot). nih.gov In some cases, resistant plant lines exhibit different patterns of glucosinolate accumulation upon infection compared to susceptible lines, suggesting a direct role for these compounds in the plant's immune response. nih.govnih.gov The antimicrobial activity of these compounds provides a crucial line of defense, particularly at the site of pathogen entry or tissue damage.

Involvement in Plant Interactions with Soil-Associated Organisms and Root Ecology

The influence of this compound extends below the ground, where it is involved in the complex interactions between the plant and soil-associated organisms. Plant roots release a variety of chemical compounds into the surrounding soil, an area known as the rhizosphere, and these exudates play a critical role in shaping the microbial community. elsevierpure.comresearchgate.netnih.gov Glucosinolates and their breakdown products have been detected in root exudates and the surrounding soil, suggesting their potential to influence the composition and activity of the rhizosphere microbiome. ucsd.edunih.gov

There is evidence of a feedback loop between host plant glucosinolates and the rhizosphere microbiome. nih.gov The specific glucosinolate profile of a plant can influence the types of microbes that thrive in its rhizosphere, and in turn, the microbial community can affect the production of glucosinolates by the plant. nih.gov This dynamic interaction can have significant implications for plant health, as the rhizosphere microbiome can impact nutrient uptake and protect against soil-borne pathogens. The release of compounds derived from this compound into the soil can be part of a strategy to either deter pathogenic organisms or to select for beneficial microbes that can enhance plant growth and resilience.

Responses to Abiotic Stress Factors (e.g., environmental conditions)

Plants must constantly adapt to fluctuating environmental conditions, and this compound is implicated in the response to various abiotic stressors. nih.govmdpi.com Factors such as drought, salinity, and extreme temperatures can influence the concentration and profile of glucosinolates in plant tissues. mdpi.comnih.gov

Studies have shown that the levels of glucosinolates can either increase or decrease in response to abiotic stress, depending on the specific stressor, its intensity, the plant species, and the tissue being analyzed. aloki.hunih.gov For example, water stress has been shown to lead to an increase in the total glucosinolate content in the leaves of some Brassica oleracea varieties, while the response in the roots can be different. mdpi.comresearchgate.net Similarly, salinity has been reported to alter glucosinolate profiles. aloki.hu These changes in this compound levels under abiotic stress may be part of a broader stress response strategy, potentially enhancing the plant's defense capabilities at a time when it may be more vulnerable to attack by herbivores or pathogens.

| Abiotic Stressor | General Effect on this compound Levels | Research Findings |

| Drought | Can increase in some tissues | Water deficit has been observed to increase total glucosinolate content in the leaves of certain Brassica oleracea crops. mdpi.comresearchgate.net |

| Salinity | Variable; can increase or decrease | Salinity stress has been shown to alter the glucosinolate profiles in broccoli, with some studies reporting a decrease in certain aliphatic glucosinolates at specific NaCl concentrations. aloki.hu |

| Temperature | Can be influenced by both high and low temperatures | High temperatures have been associated with an increase in the glucosinolate content in some Brassica plants. mdpi.com |

Enzymatic Hydrolysis of 3 Methylthiopropyl Glucosinolate and Research into Product Formation

The Glucosinolate-Myrosinase System: Principles and Mechanism

The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a sophisticated chemical defense mechanism found in plants of the order Brassicales. nih.govmdpi.com Glucosinolates, such as 3-methylthiopropyl glucosinolate, are generally biologically inactive and are stored separately from the enzyme myrosinase (a thioglucoside glucohydrolase) within the plant's cells. nih.govfrontiersin.org When the plant tissue is damaged, for instance by herbivore feeding or pathogen attack, the cellular compartmentalization is disrupted, bringing the glucosinolates and myrosinase into contact. nih.govnih.gov

The enzymatic hydrolysis is initiated by myrosinase, which cleaves the β-thioglucosidic bond in the glucosinolate molecule. frontiersin.org This releases a glucose molecule and an unstable aglycone intermediate, a thiohydroximate-O-sulfonate. frontiersin.orgmdpi.com This aglycone then undergoes a spontaneous rearrangement, known as the Lossen rearrangement, to form various products. frontiersin.org The default product of this rearrangement is a highly reactive isothiocyanate. frontiersin.orgfrontiersin.org However, the final products can vary depending on the specific structure of the glucosinolate's side chain and the presence of other proteins and cofactors. frontiersin.orgfrontiersin.org

Factors Influencing Hydrolysis Product Diversification (e.g., pH, ferrous ions)

The diversification of hydrolysis products from this compound is significantly influenced by the physicochemical conditions of the reaction environment. Key factors include pH and the presence of ferrous ions (Fe²⁺).

pH: The acidity or alkalinity of the medium plays a crucial role in determining the final products. An acidic pH (below 5) tends to favor the formation of nitriles. nih.govnih.gov Conversely, a neutral or slightly alkaline pH generally promotes the formation of isothiocyanates. nih.gov Studies have demonstrated that adjusting the pH can significantly alter the ratio of isothiocyanates to nitriles produced during glucosinolate hydrolysis. nih.gov

Ferrous Ions (Fe²⁺): The presence of ferrous ions is a critical cofactor for the activity of certain specifier proteins, particularly epithiospecifier proteins (ESPs). nih.govnih.gov ESPs, in the presence of Fe²⁺, can redirect the hydrolysis of alkenyl glucosinolates towards the formation of epithionitriles. nih.govfrontiersin.org For non-alkenyl glucosinolates, ESPs in the presence of Fe²⁺ promote the formation of simple nitriles. frontiersin.orgnih.gov

| Factor | Effect on this compound Hydrolysis | Primary Product(s) Favored |

|---|---|---|

| Acidic pH (<5) | Promotes the formation of nitriles. nih.govnih.gov | 4-Methylthiobutyl nitrile |

| Neutral/Alkaline pH | Favors the spontaneous rearrangement to isothiocyanates. nih.gov | 3-Methylthiopropyl isothiocyanate |

| Presence of Ferrous Ions (Fe²⁺) | Acts as a cofactor for certain specifier proteins, influencing the reaction pathway. nih.govfrontiersin.org | Varies with specifier protein presence (e.g., nitriles with ESP) |

Role of Specifier Proteins in Directing this compound Hydrolysis (e.g., Epithiospecifier Proteins (ESPs), Thiocyanate-Forming Proteins (TFPs), Nitrile Specifier Proteins (NSPs))

Specifier proteins are a class of non-heme iron proteins that interact with the glucosinolate-myrosinase system to direct the hydrolysis pathway away from the default formation of isothiocyanates and towards other products. psu.eduresearchgate.net

Epithiospecifier Proteins (ESPs): ESPs are well-characterized specifier proteins that, in the presence of ferrous ions, catalyze the formation of epithionitriles from alkenyl glucosinolates. nih.govresearchgate.net In the case of non-alkenyl glucosinolates like this compound, ESPs promote the formation of simple nitriles. frontiersin.orgnih.gov

Thiocyanate-Forming Proteins (TFPs): TFPs are another type of specifier protein that specifically promote the formation of thiocyanates from certain glucosinolates, such as allylglucosinolate (B1242915) and benzylglucosinolate. nih.govdoi.org The activity of TFPs with this compound has been less extensively studied.

Nitrile Specifier Proteins (NSPs): NSPs are a family of proteins that, as their name suggests, direct the hydrolysis of glucosinolates towards the formation of nitriles. nih.govpsu.edu Unlike ESPs, which can also produce nitriles, NSPs appear to be more specialized in nitrile formation. nih.gov The presence of NSPs would therefore significantly increase the yield of 4-methylthiobutyl nitrile from the hydrolysis of this compound.

| Specifier Protein | Function in Glucosinolate Hydrolysis | Likely Product from this compound |

|---|---|---|

| Epithiospecifier Protein (ESP) | Promotes epithionitrile formation from alkenyl glucosinolates and nitrile formation from non-alkenyl glucosinolates (requires Fe²⁺). nih.govfrontiersin.orgnih.gov | 4-Methylthiobutyl nitrile |

| Thiocyanate-Forming Protein (TFP) | Promotes thiocyanate (B1210189) formation from specific glucosinolates. nih.govdoi.org | Formation of 3-methylthiopropyl thiocyanate is possible but less documented. |

| Nitrile Specifier Protein (NSP) | Directs hydrolysis towards the formation of simple nitriles. nih.govpsu.edu | 4-Methylthiobutyl nitrile |

Research into the Formation of Specific Hydrolysis Products (e.g., 3-methylthiopropyl isothiocyanate, nitriles, epithionitriles)

Extensive research has focused on understanding the conditions that lead to the formation of specific hydrolysis products from glucosinolates, including those derived from this compound.

3-Methylthiopropyl isothiocyanate: This isothiocyanate is the default product of the spontaneous Lossen rearrangement of the aglycone formed from this compound in the absence of specifier proteins and under neutral pH conditions. frontiersin.orgnih.gov Its formation is a key part of the plant's defense mechanism.

Nitriles (e.g., 4-Methylthiobutyl nitrile): The formation of nitriles from this compound is favored under acidic conditions (low pH) and in the presence of specifier proteins like ESPs and NSPs. nih.govnih.govfrontiersin.org Research has shown that the expression levels of these specifier proteins can vary significantly between different plant species and even different tissues, leading to variations in the amount of nitrile produced. nih.gov

Epithionitriles: Epithionitriles are formed from alkenyl glucosinolates in the presence of ESPs. nih.govresearchgate.net Since this compound is not an alkenyl glucosinolate, the formation of an epithionitrile from this precursor is not expected. Instead, as mentioned, ESPs would direct its hydrolysis to the corresponding simple nitrile. frontiersin.orgnih.gov

Advanced Analytical Methodologies in 3 Methylthiopropyl Glucosinolate Research

Extraction and Sample Preparation Techniques for Research Material (e.g., plant tissues, roots)

The initial and most critical stage in the analysis of 3-methylthiopropyl glucosinolate is the extraction from plant matrices such as leaves, roots, and seeds. The primary challenge is to isolate the intact glucosinolate while preventing its enzymatic degradation by myrosinase, which is naturally present in the plant but segregated in different cellular compartments.

A widely adopted and robust method involves the immediate inactivation of myrosinase upon tissue disruption. This is typically achieved by extracting finely ground, often freeze-dried, plant material with a boiling methanol-water mixture, commonly 70-80% methanol. The high temperature denatures the myrosinase enzyme, preserving the glucosinolate structure. Alternative methods include extraction in cold methanol or boiling water, with studies showing cold 80% methanol to be highly effective and safer than using boiling solvents. It has been noted, however, that the lyophilization (freeze-drying) process itself can sometimes lead to a reduction in final glucosinolate concentrations.

Following the initial extraction, a purification step is essential to remove interfering compounds. The crude extract is typically passed through an anion-exchange column, often containing DEAE-Sephadex. This step isolates the anionic glucosinolates from other plant metabolites. For analysis by High-Performance Liquid Chromatography (HPLC), the purified glucosinolates are often desulfated directly on the column using a sulfatase enzyme. This enzymatic reaction removes the sulfate (B86663) group, yielding desulfoglucosinolates, which have better chromatographic properties. The desulfated compounds are then eluted from the column with ultrapure water, freeze-dried, and redissolved in a precise volume of water for analysis.

Table 1: Overview of Glucosinolate Extraction & Preparation Steps

| Step | Procedure | Purpose | Key Considerations |

|---|---|---|---|

| Sample Preparation | Freeze-drying and grinding of plant tissue (leaves, roots, etc.). | Increases surface area for efficient extraction. | Lyophilization may reduce glucosinolate concentrations. |

| Extraction & Enzyme Inactivation | Extraction with boiling 70% methanol or cold 80% methanol. | To extract glucosinolates and simultaneously inactivate the myrosinase enzyme. | Indole (B1671886) glucosinolates can be heat-sensitive. |

| Purification | Passing the extract through a DEAE-Sephadex anion-exchange column. | To isolate anionic glucosinolates from other plant compounds. | Ensures a cleaner sample for analysis. |

| Desulfation (for HPLC) | On-column treatment with sulfatase. | To produce desulfoglucosinolates for improved chromatographic separation. | Incomplete desulfation can affect quantification. |

| Final Preparation | Elution with water, freeze-drying, and reconstitution in a known volume. | To concentrate the sample and prepare it for injection. | Accurate volume is critical for quantification. |

Chromatographic and Spectrometric Approaches for Quantification and Identification

Once extracted and purified, this compound and other glucosinolates are identified and quantified using a combination of powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Research

HPLC is a cornerstone technique for the analysis of glucosinolates, most commonly after their conversion to desulfoglucosinolates. The separation is typically achieved using reversed-phase C18 columns with a mobile phase gradient of water and acetonitrile.

Detection is performed using an ultraviolet (UV) or photodiode array (PDA) detector, with the characteristic absorbance maximum for desulfoglucosinolates occurring around 229 nm. Quantification relies on a calibration curve generated from a known standard, such as sinigrin. The concentrations of other glucosinolates, like this compound, are then calculated using established relative response factors. UHPLC offers advantages over traditional HPLC by providing higher resolution, improved sensitivity, and faster analysis times, making it suitable for complex plant extracts.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., LC-MS/MS, GC/MS) in Research

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for glucosinolate research due to its high sensitivity and specificity. A key advantage of LC-MS is its ability to analyze intact glucosinolates without the need for the desulfation step, which can sometimes be a source of analytical error.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. This technique is especially valuable for identifying unknown glucosinolates in complex mixtures. The fragmentation patterns of desulfoglucosinolates have been well-characterized, aiding in their identification.

While LC-MS is used for the non-volatile intact glucosinolates, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of their volatile hydrolysis products, such as isothiocyanates and nitriles. Due to the non-volatile nature of intact glucosinolates, they are not suitable for direct GC analysis.

Derivatization Strategies for Analysis of Hydrolysis Products in Research (e.g., N-acetyl-L-cysteine derivatization for ITCs)

The analysis of glucosinolate hydrolysis products, particularly isothiocyanates (ITCs), often requires a derivatization step to improve their stability and chromatographic behavior. A common and effective strategy is the derivatization of ITCs with N-acetyl-L-cysteine (NAC).

This reaction forms stable dithiocarbamate conjugates. The derivatization is typically performed after isolating the ITCs from a plant sample, often using solid-phase extraction (SPE). The resulting NAC-conjugates can then be readily analyzed by techniques like RP-UHPLC/ESI-MS/MS. This derivatization strategy allows for the sensitive and selective detection of specific ITCs, which is crucial for understanding the bioactivity of glucosinolate breakdown products.

Challenges and Methodological Considerations in Comprehensive Glucosinolate Profiling in Research

Despite the advanced methodologies available, comprehensive glucosinolate profiling is fraught with challenges that require careful consideration.

Enzyme Inactivation: The immediate and complete deactivation of myrosinase during sample preparation is paramount. Failure to do so leads to the enzymatic degradation of glucosinolates, resulting in an inaccurate profile of the intact compounds.

Analyte Stability: Certain glucosinolates, particularly indole glucosinolates, are known to be thermally unstable and can degrade during extraction methods that use high heat.

Lack of Commercial Standards: A major limitation in glucosinolate research is the lack of commercially available analytical standards for the more than 130 known glucosinolates. This necessitates the use of relative response factors for quantification, which can introduce inaccuracies.

Analytical Methodologies: While the HPLC analysis of desulfated glucosinolates is a standard method, it has drawbacks. The desulfation reaction may be incomplete, or the resulting products can self-dimerize or degrade, compromising the reliability of the data. Methods using LC-MS for intact glucosinolates avoid this step but can be limited by insufficient mass resolution in some instruments, making it difficult to distinguish between compounds with very similar mass-to-charge ratios.

Natural Variability: Glucosinolate profiles can vary significantly within the same plant species due to genetic differences, environmental conditions, and pathogen or herbivore attacks. This natural variation presents a significant challenge when trying to establish a representative glucosinolate profile for a given plant.

Table 2: Comparison of Analytical Techniques for Glucosinolate Research

| Technique | Analyte | Advantages | Limitations |

|---|---|---|---|

| HPLC/UHPLC-UV | Desulfoglucosinolates | Well-established, robust, good for quantification. | Requires desulfation step; limited identification power; reliant on standards/response factors. |

| LC-MS/MS | Intact Glucosinolates | High sensitivity and specificity; no desulfation needed; provides structural information for identification. | Higher cost and complexity; potential for insufficient mass resolution. |

| GC-MS | Volatile Hydrolysis Products (e.g., Isothiocyanates) | Excellent for separating and identifying volatile compounds. | Not suitable for non-volatile intact glucosinolates. |

Biotechnological Approaches and Research in Modulating 3 Methylthiopropyl Glucosinolate Profiles

Genetic Engineering Strategies for Altering 3-Methylthiopropyl Glucosinolate Content in Model Plants and Crops for Research

Genetic engineering offers precise tools to modify the metabolic pathways responsible for producing this compound, an aliphatic glucosinolate derived from methionine. Research in this area primarily focuses on manipulating the expression of key biosynthetic genes and transporters in model organisms like Arabidopsis thaliana and in various Brassica crops.

The biosynthesis of aliphatic glucosinolates involves several key gene families, including MAM (Methylthioalkylmalate synthase), CYP (Cytochrome P450), and transcription factors that regulate the entire pathway. The MAM genes are crucial for the first step: the chain elongation of the precursor amino acid, methionine. Altering the expression of these genes can directly impact the structure and abundance of specific glucosinolates. For instance, transcription factors from the MYB family, such as MYB28, are known to be major regulators of the aliphatic glucosinolate biosynthetic pathway. nih.govfrontiersin.org Overexpression of these transcription factors can lead to a significant increase in the accumulation of aliphatic glucosinolates.

In Arabidopsis thaliana, the variation in aliphatic glucosinolate profiles is largely controlled by the GS-Elong locus, which contains the MAM genes. Similarly, in Brassica species, orthologs of these genes are targets for engineering. Researchers have successfully identified major quantitative trait loci (QTL) on chromosome 3 in Brassica rapa that contain key regulatory genes like BrMYB28.1, influencing the high accumulation of glucosinolates in oilseed types compared to vegetable types. frontiersin.org

Glucosinolate transporters (GTRs) are also critical targets for genetic modification. These proteins are responsible for loading glucosinolates into the vascular tissues for transport throughout the plant. Studies have shown that disrupting GTR1 and GTR2 transporters can lead to a significant reduction in glucosinolate accumulation in seeds and other tissues, demonstrating their essential role in the distribution and storage of these compounds. mdpi.com Engineering the expression of these transporters could potentially be used to sequester this compound in specific plant organs.

Table 1: Examples of Genetic Engineering Targets for Modulating Aliphatic Glucosinolate Content

| Gene/Target | Function | Plant Species Studied | Potential Effect on this compound |

| MAM1/MAM3 | Chain elongation of methionine | Arabidopsis thaliana, Brassica spp. | Overexpression can alter the side-chain length, potentially increasing or decreasing the proportion of 3-carbon chain glucosinolates. |

| MYB28 | Transcription factor | Arabidopsis thaliana, Brassica rapa | Overexpression generally upregulates the entire aliphatic glucosinolate pathway, leading to increased content. frontiersin.org |

| GTR1/GTR2 | Glucosinolate transporters | Arabidopsis thaliana | Modifying expression could alter the distribution and accumulation of this compound in different plant parts. mdpi.com |

| CYP79F1/CYP79F2 | Conversion of chain-elongated methionine to oximes | Arabidopsis thaliana | Upregulation could increase the flux into the aliphatic glucosinolate pathway. |

Classical Breeding and Quantitative Trait Loci (QTL) Analysis for this compound Variation

Before the advent of genetic engineering, classical breeding was the primary method for modifying crop traits. This approach relies on crossing plants with desirable characteristics and selecting offspring that exhibit improved traits over generations. For glucosinolates, breeders have aimed to either increase specific beneficial compounds or decrease antinutritional ones.

Classical breeding has been successfully used to alter glucosinolate profiles in crops like broccoli. nih.gov For example, commercial broccoli (Brassica oleracea var. italica) was crossed with a wild relative, B. villosa, which naturally contained higher levels of certain glucosinolates. nih.govukaazpublications.com This strategy led to new varieties with significantly enhanced glucosinolate content. nih.gov While these efforts often focus on other glucosinolates like glucoraphanin, the principles apply to altering this compound levels as well, provided sufficient natural variation exists within crossable species.

To make classical breeding more precise and efficient, it is often combined with molecular tools like Quantitative Trait Loci (QTL) analysis. QTL analysis is a statistical method that links phenotypic data (the observed traits, such as glucosinolate concentration) with genotypic data (molecular markers) to identify the specific regions of chromosomes that control the trait.

In Brassica rapa, researchers have conducted QTL mapping studies to pinpoint the genetic basis for variation in glucosinolate accumulation. nih.gov These studies have identified multiple QTLs associated with different aliphatic glucosinolates. nih.gov For instance, a study using two different B. rapa populations identified 16 distinct loci that control the accumulation of various aliphatic glucosinolates. nih.gov By identifying the genes within these QTL regions, such as the BrMYB28.1 gene, researchers can develop molecular markers. frontiersin.org These markers allow plant breeders to screen large populations of plants at the seedling stage for the presence of desirable genes, significantly accelerating the breeding process.

Table 2: Selected QTLs Identified for Aliphatic Glucosinolate Content in Brassica rapa

| QTL Name/Region | Chromosome | Associated Trait | Potential Underlying Gene(s) |

| qAGSL-C3-1 | A03 | Major QTL for total aliphatic glucosinolate content | BrMYB28.1 frontiersin.org |

| qAGSL-C3-2 | A03 | QTL for 3-carbon aliphatic glucosinolates | BrGSL-OH.1 frontiersin.org |

| Multiple Loci | Various | Control of different aliphatic glucosinolate compounds | Genes involved in biosynthesis and regulation nih.gov |

Investigating Environmental and Agronomic Factors for Research on Biosynthesis Modulation

The biosynthesis of this compound is not solely determined by genetics; it is also highly responsive to environmental conditions and agronomic practices. Understanding these influences is crucial for research aimed at modulating glucosinolate profiles.

Sulfur availability is one of the most critical factors, as glucosinolates are sulfur-rich compounds. nih.gov this compound contains three sulfur atoms in its structure. genome.jp Numerous studies have demonstrated that sulfur fertilization can significantly increase the concentration of glucosinolates in Brassicaceae plants. nih.gov The effect is particularly pronounced for methionine-derived glucosinolates like this compound. nih.gov The increase can range from a modest 25% to over 50-fold depending on the plant species, the existing sulfur status of the soil, and the amount of sulfur applied. nih.gov This response is regulated at the genetic level; under sulfur-deficient conditions, plants down-regulate the genes for glucosinolate biosynthesis while up-regulating genes for sulfur uptake and assimilation. mdpi.comnih.gov

However, the response to sulfur application is not always linear and can vary between cultivars and plant organs. frontiersin.org For example, in some broccoli cultivars, sulfur fertilization increased glucosinolate content only in the heads, while in others, it had no effect or even a negative one. mdpi.comfrontiersin.org In white mustard, applying 20 kg/ha of sulfur fertilizer significantly increased the content of aliphatic glucosinolates in the seeds compared to unfertilized plants. icm.edu.pl

Other factors that can influence glucosinolate content include:

Nitrogen Fertilization: Nitrogen is another key nutrient for plant growth and the synthesis of amino acids, the precursors to glucosinolates. However, its effect can be complex. In one study on broccoli sprouts, nitrogen and sulfur fertilization actually had a detrimental effect on the levels of aliphatic glucosinolates. researchgate.net

Developmental Stage and Plant Organ: Glucosinolate concentrations and profiles change as a plant develops and differ significantly between roots, leaves, and seeds. nih.govnih.gov For instance, indole (B1671886) glucosinolates often dominate in the roots of Arabidopsis, while aliphatic glucosinolates are more abundant in other parts. nih.gov

Environmental Stress: Factors like light intensity and quality can influence glucosinolate production. researchgate.net

Table 3: Influence of Agronomic Factors on Aliphatic Glucosinolate Content

| Factor | Plant Species | Observed Effect on Aliphatic Glucosinolates | Source |

| Sulfur Fertilization | General Brassicaceae | Generally increases content, especially for methionine-derived glucosinolates. nih.gov | nih.gov |

| Sulfur Fertilization | White Mustard (Sinapis alba) | A dose of 20 kg/ha significantly increased total aliphatic glucosinolate content in seeds. icm.edu.pl | icm.edu.pl |

| Nitrogen & Sulfur Fertilization | Broccoli Sprouts (Brassica oleracea) | Combined fertilization had a detrimental effect on aliphatic glucosinolate levels. researchgate.net | researchgate.net |

| Sulfur Deficiency | General Brassicaceae | Down-regulation of biosynthetic genes, leading to decreased content. mdpi.comnih.gov | mdpi.comnih.gov |

Comparative Research on 3 Methylthiopropyl Glucosinolate Within the Glucosinolate Network

Distinctions and Commonalities with Other Methionine-Derived Aliphatic Glucosinolates

3-Methylthiopropyl glucosinolate shares its biosynthetic origins with other methionine-derived aliphatic glucosinolates, such as 3-methylsulfinylpropyl glucosinolate and 4-methylsulfinylbutyl glucosinolate. scispace.comresearchgate.net The primary commonality lies in their precursor amino acid, methionine, which undergoes a chain elongation process to form the characteristic side chains of these compounds. nih.govnih.gov This process involves a series of enzymatic steps, including deamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, catalyzed by enzymes such as branched-chain amino acid aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs). scispace.comnih.gov

The key distinction among these aliphatic glucosinolates arises from the length of the carbon chain and subsequent modifications. The number of chain elongation cycles determines the length of the alkyl side chain. For instance, this compound possesses a three-carbon (C3) side chain, while 4-methylsulfinylbutyl glucosinolate has a four-carbon (C4) side chain. scispace.comnih.gov The presence of different MAM enzymes, such as MAM1 and MAM2, plays a crucial role in determining the final chain length. nih.gov

Following chain elongation, the core glucosinolate structure is formed, and the side chain can undergo further modifications. A significant point of divergence is the oxidation state of the sulfur atom in the side chain. This compound contains a methylthio group (-S-CH₃), whereas 3-methylsulfinylpropyl glucosinolate and 4-methylsulfinylbutyl glucosinolate feature a methylsulfinyl group (-SO-CH₃). scispace.comwho.int This oxidation is catalyzed by flavin-monooxygenase glucosinolate S-oxygenases (FMOGS-OX). nih.gov

Another layer of diversity is introduced by the action of 2-oxoglutarate-dependent dioxygenases, particularly the enzymes encoded by the AOP (Alkenyl Hydroxalkyl Producing) locus. nih.govwho.int For example, AOP2 can convert methylsulfinylalkyl glucosinolates into alkenyl glucosinolates, while AOP3 can produce hydroxyalkyl glucosinolates. nih.govfrontiersin.org The presence and activity of these enzymes lead to the wide variety of aliphatic glucosinolates observed in different plant species.

The breakdown products of these glucosinolates, formed upon tissue damage by the enzyme myrosinase, also differ and contribute to their distinct biological activities. researchgate.netresearchgate.net this compound hydrolysis primarily yields 3-methylthiopropyl isothiocyanate. In contrast, 3-methylsulfinylpropyl glucosinolate gives rise to 3-methylsulfinylpropyl isothiocyanate (iberin), and 4-methylsulfinylbutyl glucosinolate produces 4-methylsulfinylbutyl isothiocyanate (sulforaphane), a compound extensively studied for its health-promoting properties. nih.govnih.gov The chemical properties of these isothiocyanates, such as their reactivity and stability, are influenced by their respective side chains. researchgate.netwur.nl

| Characteristic | This compound | 3-Methylsulfinylpropyl Glucosinolate | 4-Methylsulfinylbutyl Glucosinolate |

|---|---|---|---|

| Precursor Amino Acid | Methionine | Methionine | Methionine |

| Side Chain Length | C3 | C3 | C4 |

| Side Chain Sulfur State | Thioether (-S-) | Sulfoxide (-SO-) | Sulfoxide (-SO-) |

| Key Biosynthetic Enzymes | MAM, CYP79s, CYP83s, SUR1, UGT74s, SOTs | MAM, CYP79s, CYP83s, SUR1, UGT74s, SOTs, FMOGS-OX | MAM, CYP79s, CYP83s, SUR1, UGT74s, SOTs, FMOGS-OX |

| Primary Hydrolysis Product | 3-Methylthiopropyl isothiocyanate | 3-Methylsulfinylpropyl isothiocyanate (Iberin) | 4-Methylsulfinylbutyl isothiocyanate (Sulforaphane) |

Interplay with Indolic and Aromatic Glucosinolate Pathways

The biosynthesis of glucosinolates is not a collection of isolated pathways but rather an interconnected network. While aliphatic, indolic, and aromatic glucosinolates are derived from different precursor amino acids (methionine, tryptophan, and phenylalanine/tyrosine, respectively), they share a common core structure biosynthesis pathway. nih.govnih.gov This shared pathway involves a series of enzymes, including cytochromes P450 (CYP79s and CYP83s), C-S lyase (SUR1), UDP-glucosyltransferase (UGT74s), and sulfotransferase (SOTs), which are responsible for converting the initial amino acid-derived oximes into the final glucosinolate structure. nih.gov

The regulation of these pathways is where significant interplay occurs. The biosynthesis of aliphatic and indolic glucosinolates is controlled by distinct sets of R2R3-MYB transcription factors. ijcrt.orgnih.gov The aliphatic pathway is primarily regulated by MYB28, MYB29, and MYB76, while the indolic pathway is under the control of MYB34, MYB51, and MYB122. ijcrt.orgnih.gov Despite this separation, there is evidence of crosstalk and co-regulation.

Hormonal signaling, particularly through jasmonic acid (JA), plays a crucial role in integrating these pathways. nih.govnih.gov Jasmonate signaling can induce the expression of both aliphatic and indolic glucosinolate biosynthetic genes, often in a synergistic manner with other signals like glucose. nih.govresearchgate.net This co-induction suggests a coordinated defense response against herbivores and pathogens. The jasmonate-responsive element in the promoters of many glucosinolate biosynthetic genes allows for this integrated regulation.

Furthermore, there can be reciprocal coordination between the MYB regulators of the different pathways. researchgate.net For example, the expression levels of MYB factors for one pathway can be influenced by the activity of MYB factors for another, indicating a complex regulatory network that balances the production of different types of glucosinolates based on developmental and environmental cues. researchgate.net This interplay allows the plant to fine-tune its chemical defenses, producing a blend of glucosinolates that is most effective against the specific challenges it faces. researchgate.net

| Regulatory Aspect | Aliphatic Pathway (e.g., this compound) | Indolic Pathway | Aromatic Pathway |

|---|---|---|---|

| Precursor Amino Acid | Methionine | Tryptophan | Phenylalanine/Tyrosine |

| Primary MYB Regulators | MYB28, MYB29, MYB76 | MYB34, MYB51, MYB122 | Less well-defined, some overlap with aliphatic regulators suggested |

| Shared Core Biosynthesis Enzymes | CYP79s, CYP83s, SUR1, UGT74s, SOTs | ||

| Integration via Jasmonate Signaling | Co-induction of both pathways via jasmonate-responsive elements in gene promoters. | ||

| Regulatory Crosstalk | Reciprocal influence on the expression of MYB factors between pathways. |

Evolutionary Perspectives on Glucosinolate Diversity and this compound Pathway Development

The vast diversity of glucosinolates observed in the Brassicales order is the result of a dynamic evolutionary history characterized by gene duplication, neofunctionalization, and changes in gene regulation. researchgate.netnih.govreading.ac.uk The evolution of the this compound pathway is embedded within this broader evolutionary context.

The origin of the glucosinolate biosynthetic pathway itself is thought to be a key innovation that contributed to the diversification of the Brassicales. reading.ac.uk The enzymes involved in glucosinolate biosynthesis have evolved from enzymes with roles in primary metabolism. For example, the MAM genes, which are central to the chain elongation of aliphatic glucosinolates, are believed to have evolved from isopropylmalate synthase (IPMS) genes involved in leucine (B10760876) biosynthesis. wur.nl

The development of the C3 side chain characteristic of this compound is a direct consequence of the evolution and functional diversification of the MAM gene family. nih.govbiorxiv.org Gene duplication events within the MAM locus, followed by sequence divergence, have led to enzymes with different substrate specificities and catalytic activities, thereby enabling the production of glucosinolates with varying chain lengths. nih.govbiorxiv.org The presence of specific MAM alleles, such as those that primarily produce C3 chains, is a result of natural selection acting on this genetic variation. scispace.com

Similarly, the evolution of the AOP locus has been a major driver of the chemical diversification of aliphatic glucosinolates. frontiersin.orgnih.gov The duplication and subsequent divergence of an ancestral AOP gene gave rise to AOP2 and AOP3, which catalyze the formation of alkenyl and hydroxyalkyl glucosinolates, respectively. frontiersin.orgnih.gov The presence or absence of functional copies of these genes in different species determines the types of side-chain modifications that can occur, leading to the diverse profiles of glucosinolates seen across the Brassicaceae family. nih.govbiorxiv.org

The regulatory networks controlling glucosinolate biosynthesis have also co-evolved with the structural genes. The expansion and diversification of the MYB transcription factor family have provided the regulatory toolkit for the differential expression of glucosinolate biosynthetic genes in response to various internal and external stimuli. ijcrt.org The evolution of distinct sets of MYB factors for the aliphatic and indolic pathways highlights the development of specialized regulatory modules that allow for independent yet coordinated control of these defense pathways. nih.govnih.gov

Future Research Directions and Emerging Areas in 3 Methylthiopropyl Glucosinolate Studies

Elucidation of Uncharacterized Enzymes and Regulatory Elements in Biosynthesis

While the core biosynthetic pathway of aliphatic glucosinolates is largely understood, specific enzymes and regulatory factors involved in the production of 3-methylthiopropyl glucosinolate remain to be fully characterized. nih.govnih.gov The biosynthesis of glucosinolates is a multi-step process involving chain elongation, core structure formation, and side-chain modifications. nih.govnih.govmdpi.com For aliphatic glucosinolates like this compound, the initial steps involve the chain elongation of methionine. nih.govnih.gov

Key areas for future investigation include:

Identification of Specific Glucosyltransferases and Sulfotransferases: While families of these enzymes (UGT74 and SOT, respectively) are known to be involved in the formation of the glucosinolate core structure, the specific members responsible for the glucosylation and sulfation of the 3-methylthiopropyl precursor need to be definitively identified. nih.govmdpi.com

Characterization of Side-Chain Modification Enzymes: The final structure of this compound is determined by modifications to the amino acid-derived side chain. nih.gov The enzymes responsible for the specific S-methylation step are a key area of research.

Unraveling Regulatory Networks: The expression of biosynthetic genes is controlled by a complex network of transcription factors, including MYB and MYC proteins. nih.govmdpi.comfrontiersin.org Future work should focus on identifying the specific regulatory elements and transcription factors that modulate the flux through the pathway leading to this compound, particularly in response to environmental cues. nih.gov

Advanced Omics Approaches for Pathway Discovery and Regulation

The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to discover novel genes, enzymes, and regulatory pathways related to this compound. nih.govrsc.orgmdpi.com These integrative strategies move beyond single-data-type analyses to provide a holistic view of the biological system. nih.govnih.gov

| Omics Approach | Application in this compound Research | Key Insights |

| Genomics | Identifying gene clusters and functional associations related to glucosinolate biosynthesis. rsc.orgresearchgate.net | Provides clues about the genetic architecture of the pathway. |

| Transcriptomics | Identifying co-expressed genes involved in the biosynthetic pathway by analyzing gene expression patterns across different tissues, developmental stages, or environmental conditions. nih.govrsc.orgresearchgate.net | Links gene expression with metabolite abundance, aiding in the identification of new pathway members. rsc.org |

| Proteomics | Identifying and quantifying the proteins (enzymes) directly involved in the biosynthesis and transport of this compound. | Confirms the presence and abundance of key biosynthetic enzymes. |

| Metabolomics | Profiling the full spectrum of metabolites, including this compound and its precursors, to understand metabolic fluxes and pathway dynamics. nih.govmdpi.com | Provides a direct measure of the biochemical phenotype and helps to identify novel intermediates. |

By combining these approaches, researchers can build comprehensive models of how this compound biosynthesis is regulated and how it integrates with other metabolic networks within the plant. nih.govresearchgate.net

High-Throughput Screening and Phenotyping Methodologies for Glucosinolate Profiling in Research

To efficiently study the natural variation of this compound across large plant populations and to identify genes controlling its accumulation, high-throughput screening and phenotyping methods are essential. mdpi.comnih.gov

Recent advancements in analytical chemistry and automation have enabled the rapid and cost-effective profiling of glucosinolates:

High-Performance Liquid Chromatography (HPLC): HPLC remains a cornerstone for glucosinolate analysis, allowing for the separation and quantification of individual glucosinolates like this compound. mdpi.comnih.gov Modern ultra-high-pressure liquid chromatography (UHPLC) systems offer even faster analysis times and higher resolution. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and specificity for the identification and quantification of glucosinolates, even at low concentrations. mdpi.com High-resolution mass spectrometry (HRMS) further aids in the accurate identification of novel or unexpected glucosinolate structures. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA offers a rapid and cost-effective method for high-throughput screening, particularly for specific glucosinolates, although it may have limitations in specificity. mdpi.com

Automated Phenotyping Platforms: The development of automated platforms that integrate imaging technologies with analytical chemistry allows for the high-throughput analysis of plant traits, including chemical composition. nih.govwashu.edu This can facilitate large-scale genetic screens to identify loci associated with this compound content.

These methodologies are crucial for large-scale genetic mapping studies, such as genome-wide association studies (GWAS), which can pinpoint the genetic basis of variation in this compound levels. mdpi.com

Systems Biology Approaches to Model Glucosinolate Metabolism and Ecological Interactions

Systems biology aims to understand the complex interactions within a biological system as a whole. umbc.edunih.gov By integrating experimental data from omics studies with mathematical modeling, researchers can create predictive models of glucosinolate metabolism. mdpi.comnih.govyoutube.com

Key aspects of a systems biology approach to this compound research include:

Metabolic Network Reconstruction: Building detailed metabolic maps that include all known enzymatic reactions and transport processes involved in glucosinolate biosynthesis and degradation. nih.gov

Flux Balance Analysis (FBA): Using computational models to predict the flow of metabolites (flux) through the metabolic network under different conditions. This can help to identify bottlenecks and key regulatory points in the biosynthesis of this compound.

Kinetic Modeling: Developing dynamic models that incorporate enzyme kinetics to simulate how the concentration of this compound changes over time in response to various stimuli. mdpi.com

Modeling Ecological Interactions: Extending these models to include interactions with other organisms, such as herbivores and pathogens. usda.gov This can help to predict how changes in this compound levels will affect these interactions. For instance, the hydrolysis of glucosinolates upon tissue damage releases volatile compounds that can act as deterrents or attractants to insects. nih.govresearchgate.netmdpi.com

These models can serve as powerful tools for generating new hypotheses and for designing experiments to test them, ultimately leading to a more comprehensive understanding of the role of this compound in the plant. umbc.edu

Ecological and Evolutionary Research on this compound Dynamics under Global Change Scenarios

Global change, including rising atmospheric CO2 concentrations, altered temperature and precipitation patterns, and increased nitrogen deposition, is expected to have significant impacts on plant secondary metabolism. Future research should focus on understanding how these environmental changes will affect the production and ecological function of this compound.

Areas for investigation include:

Impact of Abiotic Stress: Investigating how factors such as drought, salinity, and extreme temperatures influence the biosynthesis and accumulation of this compound.

Evolutionary Responses: Studying the natural variation in this compound profiles across different plant populations and species to understand how this compound has evolved in response to different selective pressures. nih.gov The diversity of glucosinolate structures is thought to be a result of co-evolution with herbivores and pathogens. mdpi.com

Shifts in Plant-Herbivore and Plant-Pathogen Interactions: Examining how changes in this compound levels under future climate scenarios will alter interactions with specialist and generalist herbivores and pathogens. researchgate.net

By studying the ecological and evolutionary dynamics of this compound, scientists can better predict how plant defense strategies will be affected by global change and what the consequences might be for natural and agricultural ecosystems.

Q & A

Q. What are the key enzymatic steps in the biosynthesis of 3-methylthiopropyl glucosinolate (3MSP) in plants?

The biosynthesis of 3MSP begins with pyruvate, which is converted to valine via RG001. Valine undergoes chain elongation through RM030 to form 2-methylpropyl glucosinolate. Subsequent isomerization and sulfur incorporation steps (likely mediated by AOP-like enzymes) yield 3MSP . Key intermediates include 3-methylsulfinylpropyl glucosinolate, which is a precursor in the pathway . HPLC and genetic knockout studies (e.g., Ta-aop2-1 mutants) have been used to validate these steps .

Q. How can researchers quantify 3MSP and distinguish it from structurally similar glucosinolates?

High-performance liquid chromatography (HPLC) with UV detection is the standard method, using benzyl glucosinolate as an internal standard for response factor correction . For differentiation, tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC-MS) of hydrolysis products (e.g., isothiocyanates) can resolve structural ambiguities . Ratios of 3MSP to total C3 aliphatic glucosinolates are calculated to assess pathway partitioning efficiency .

Q. What experimental approaches are used to study the ecological role of 3MSP in plant defense?

Herbivore/pathogen challenge assays combined with glucosinolate profiling (via HPLC) and transcriptomics (e.g., qPCR of MYB34/51 transcription factors) are common . For example, Botrytis cinerea infection and Spodoptera frugiperda feeding experiments in Arabidopsis mutants (e.g., bbx29) revealed reduced 3MSP levels and compromised resistance . Transport studies using GTR1/GTR2/GTR3 mutants can further elucidate root-to-shoot translocation dynamics .

Advanced Research Questions

Q. How do genetic variations in AOP-like enzymes influence 3MSP accumulation and metabolic flux?

Genome-wide association studies (GWAS) in Arabidopsis have identified allelic variation in AOP2/AOP3 as critical. For instance, AOP2 converts 3-methylsulfinylpropyl glucosinolate to sinigrin, while its knockout (e.g., Ta-aop2-1) leads to precursor accumulation, including 3MSP . Metabolic flux analysis using isotopically labeled methionine and summation traits (e.g., total C3 aliphatic glucosinolates) can quantify pathway partitioning .

Q. What role does light signaling play in regulating 3MSP biosynthesis?

Light-activated transcription factors like AtBBX29 upregulate MYB34/51, which directly control glucosinolate biosynthesis genes. UV-B exposure enhances 3MSP levels in Arabidopsis leaves, as shown by LC-MS in bbx29 mutants versus overexpression lines . Photoreceptor mutants (e.g., phytochrome-deficient) can further dissect wavelength-specific effects on gene expression .

Q. How can metabolic engineering optimize 3MSP production for functional studies?

CRISPR/Cas9-mediated knockout of competing pathway genes (e.g., AOP2) in Brassicaceae species increases 3MSP accumulation . Transient expression in Nicotiana benthamiana with 35S-driven MYB34/51 and chain-elongation enzymes (e.g., CYP79F1) enables rapid screening . For kinetic studies, myrosinase hydrolysis assays monitored by HPLC provide Vmax and Km values .

Q. What statistical models are appropriate for analyzing contradictory data on 3MSP's role in pathogen resistance?

Linear mixed-effect models (e.g., R package nlme) account for batch effects in lesion size data, while ANOVA with Holm-adjusted t-tests identifies significant differences in glucosinolate levels across genotypes . Multi-omics integration tools like MADMAX can resolve discrepancies by correlating transcriptomic, enzymatic, and metabolomic datasets .

Methodological Notes

- Key Enzymes : RG001 (biosynthesis), AOP2 (conversion), GTR1/2/3 (transport).

- Analytical Tools : HPLC-UV (quantification), LC-MS/MS (structural validation), GC-MS (hydrolysis products).

- Genetic Resources : Arabidopsis mutants (bbx29, Ta-aop2-1), Brassicaceae CRISPR lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.